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molecular formula C14H10O5 B8556165 5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione

5-Hydroxy-2-(1-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione

Cat. No. B8556165
M. Wt: 258.23 g/mol
InChI Key: XJGFVZBTNKODFQ-UHFFFAOYSA-N
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Patent
US07910752B2

Procedure details

To a solution of 2-acetyl-5-hydroxynaphtho[2,3-b]furan-4,9-dione (694 mg, 2.73 mmol) obtained in Example 5 in chloroform (100 mL) and ethanol (25 mL) is added sodium borohydride (515 mg, 13.7 mmol) at 0° C. The mixture is stirred for 30 minutes, and then the reaction is quenched by adding 10% hydrochloric acid to the mixture. The aqueous layer is extracted with chloroform twice, and the extract is continuously washed with water and brine. The mixture is evaporated in vacuo and purified by silica gel column chromatography (eluent: chloroform) to give 2-(1-hydroxyethyl)-5-hydroxynaphtho[2,3-b]furan-4,9-dione (516 mg, 74%) as a racemic mixture of a yellow crystal.
Quantity
694 mg
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[O:8][C:7]2[C:9](=[O:19])[C:10]3[C:15]([C:16](=[O:17])[C:6]=2[CH:5]=1)=[C:14]([OH:18])[CH:13]=[CH:12][CH:11]=3)(=[O:3])[CH3:2].[BH4-].[Na+]>C(Cl)(Cl)Cl.C(O)C>[OH:3][CH:1]([C:4]1[O:8][C:7]2[C:9](=[O:19])[C:10]3[C:15]([C:16](=[O:17])[C:6]=2[CH:5]=1)=[C:14]([OH:18])[CH:13]=[CH:12][CH:11]=3)[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
694 mg
Type
reactant
Smiles
C(C)(=O)C1=CC2=C(O1)C(C1=CC=CC(=C1C2=O)O)=O
Name
Quantity
515 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction is quenched
ADDITION
Type
ADDITION
Details
by adding 10% hydrochloric acid to the mixture
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with chloroform twice
WASH
Type
WASH
Details
the extract is continuously washed with water and brine
CUSTOM
Type
CUSTOM
Details
The mixture is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent: chloroform)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C)C1=CC2=C(O1)C(C1=CC=CC(=C1C2=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 516 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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